

Application Notes and Protocols: Bromocresol Purple for Staining Dead Cells in Microbiology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol purple (BCP) is a versatile pH indicator dye that has found a valuable application in microbiology for the differentiation of live and dead cells, particularly in yeast.[1] [2][3] Unlike viability stains that rely on metabolic activity, BCP staining is based on the integrity of the cell membrane.[4] This makes it a robust method for assessing cell death, especially in conditions where cellular metabolism may be compromised. Additionally, BCP is utilized in culture media to identify and enumerate specific bacteria, such as lactic acid bacteria, based on their metabolic production of acids.[5]

These application notes provide detailed protocols for using **bromocresol purple** for staining dead yeast cells for microscopic analysis and for identifying acid-producing bacteria in culture media.

Principle of Dead Cell Staining in Yeast

The fundamental principle behind using **bromocresol purple** to identify dead yeast cells lies in the selective permeability of the cell membrane.

• Live Cells: Viable yeast cells possess an intact plasma membrane that is impermeable to BCP. Therefore, live cells exclude the dye and remain unstained.



Dead Cells: Dead or membrane-compromised cells lose the ability to regulate the passage
of molecules across their plasma membrane. This allows BCP to enter the cytoplasm. The
intracellular environment of dead yeast cells is acidic (pH below 5.2). In this acidic
environment, BCP transitions to its acidic, colored form, rendering the dead cells visible as
"blue-grey ghosts" under bright-field microscopy or exhibiting fluorescence under appropriate
excitation.

Application 1: Quantitative Staining of Dead Yeast Cells

This protocol details the use of **bromocresol purple** for the direct enumeration of dead cells in a yeast suspension using fluorescence microscopy.

Experimental Protocol

- 1. Materials:
- Bromocresol Purple (BCP)
- Citrate-Phosphate Buffer (5 mM, pH 4.6)
- Yeast cell suspension
- Microcentrifuge tubes
- Fluorescence microscope with a violet light excitation source and a filter that cuts off wavelengths below 450 nm.
- Hemocytometer or other cell counting device
- 2. Preparation of Staining Solution:
- Prepare a 10 mM Bromocresol Purple stock solution in 5 mM citrate-phosphate buffer (pH 4.6).
- To prepare the buffer, mix appropriate volumes of 5 mM citric acid and 5 mM dibasic sodium phosphate to achieve a pH of 4.6.



3. Staining Procedure:

- Harvest yeast cells by centrifugation and wash them with distilled water.
- Resuspend the yeast pellet in 5 mM citrate-phosphate buffer (pH 4.6) to a concentration of approximately 10⁷ cells/mL.
- To 1 mL of the yeast suspension, add 50 μL of the 10 mM Bromocresol Purple staining solution.
- Incubate the mixture for 60 minutes at 25°C on a shaker.
- After incubation, centrifuge the cell suspension to pellet the cells.
- Carefully remove the supernatant and wash the cells thoroughly with 5 mM citrate-phosphate buffer to remove excess stain.
- Resuspend the final cell pellet in a small volume of the same buffer for microscopic analysis.
- 4. Microscopic Analysis and Quantification:
- Place a drop of the stained yeast suspension on a microscope slide and cover with a coverslip.
- Observe the cells using a fluorescence microscope with violet light excitation.
- Dead cells will exhibit fluorescence, with a maximum emission at approximately 650 nm. Live cells will not fluoresce.
- Count the total number of cells and the number of fluorescent (dead) cells using a hemocytometer.
- Calculate the percentage of dead cells: (Number of Fluorescent Cells / Total Number of Cells) x 100%

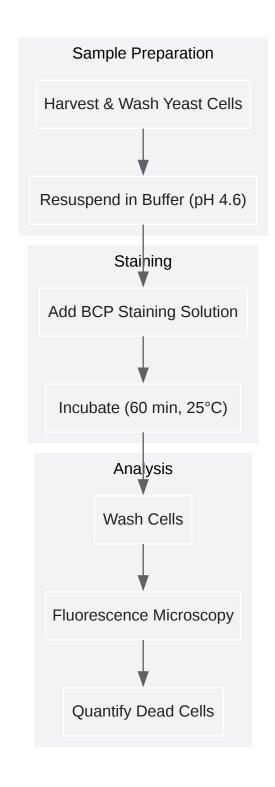
Data Presentation



Staining Method	Principle	Advantages	Disadvantages
Bromocresol Purple	Membrane Integrity	Independent of metabolic state; rapid and precise.	Limited data on a wide range of microbial species.
Methylene Blue	Metabolic Activity (Redox)	Simple, widely used.	Can underestimate viability in stressed cells; subjective interpretation of staining intensity.
Propidium Iodide (PI)	Membrane Integrity	High contrast, widely used in flow cytometry.	Requires fluorescence microscopy.

Experimental Workflow





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Caption: Workflow for staining dead yeast cells with bromocresol purple.



Application 2: Identification of Acid-Producing Bacteria in Agar Media

This protocol describes the use of **bromocresol purple** in agar media to differentiate and identify lactic acid bacteria (LAB) based on their production of acidic metabolites.

Principle

Bromocresol purple is incorporated into a nutrient agar medium. Bacteria that ferment carbohydrates in the medium and produce acid will lower the pH of the surrounding medium. This drop in pH causes the BCP indicator to change color from purple (alkaline/neutral) to yellow (acidic), forming a distinct yellow halo around the colonies of acid-producing bacteria.

Experimental Protocol

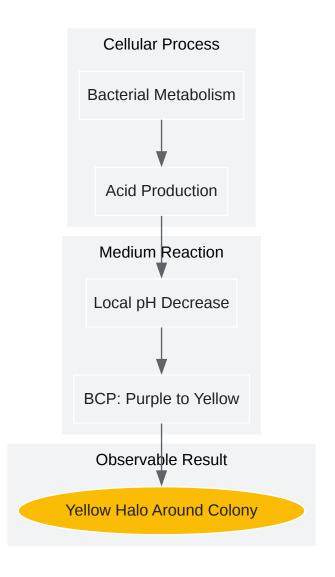
- 1. Materials:
- De Man, Rogosa and Sharpe (MRS) agar or other suitable basal medium
- Bromocresol Purple (BCP)
- Bacterial culture
- Sterile petri dishes
- Autoclave
- 2. Preparation of BCP Agar Plates:
- Prepare MRS agar according to the manufacturer's instructions.
- Before autoclaving, add bromocresol purple to the medium to a final concentration of 0.004% (w/v) or 0.12 g/L.
- Autoclave the BCP-containing medium to sterilize.
- Allow the medium to cool to approximately 45-50°C.



- Pour the agar into sterile petri dishes and allow them to solidify. The final medium should have a purple color.
- 3. Inoculation and Incubation:
- Streak or spread the bacterial sample onto the surface of the BCP agar plates.
- Incubate the plates under the appropriate conditions (e.g., 37°C for 24-48 hours) for the specific bacteria being cultured.
- 4. Interpretation of Results:
- Positive Result (Acid Production): Colonies of bacteria that produce acid will be surrounded by a yellow zone due to the pH drop.
- Negative Result (No Acid Production): Colonies of bacteria that do not produce acid will grow on the purple medium without causing a color change.

Logical Relationship Diagram





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Caption: Principle of BCP for identifying acid-producing bacteria.

Summary and Conclusion

Bromocresol purple is a valuable tool in microbiology for assessing cell viability based on membrane integrity and for identifying acid-producing bacteria. The protocols provided offer reliable methods for these applications. The fluorescence-based assay for yeast provides a more accurate measure of cell death compared to traditional metabolic stains, particularly for stressed cell populations. The agar-based method is a simple and effective way to screen for and identify bacteria with specific metabolic capabilities. These techniques are applicable in



various research, industrial, and clinical settings for monitoring microbial cultures and processes.

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